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molecular formula C14H32N2O4 B3052564 2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol CAS No. 42454-47-7

2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol

Cat. No. B3052564
M. Wt: 292.41 g/mol
InChI Key: CKCCHKQRHWOCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211140B1

Procedure details

N,N-Diethanolamine (1331.3 g, 11.36 mol) is placed in a 5000 ml three-necked round bottomed flask fitted with a condenser, addition funnel, internal thermometer, mechanical stirrer and argon inlet. 1,6-Dibromohexane (1386 g, 5.68 mol) is added via the addition funnel slowly to keep the reaction temperature below 60° C. After addition is completed the mixture is heated to 55-60° C. for 18 h. The reaction mixture is poured into a 6 L Erlenmeyer flask containing a solution of methanol (1.5 L) and sodium hydroxide (227.2 g, 5.68 mol). White salts begin to precipitate. After 4 h, the mixture is filtered. The filtrate is concentrated under reduced pressure to leave the product as a viscous oil.
Quantity
1331.3 g
Type
reactant
Reaction Step One
Quantity
1386 g
Type
reactant
Reaction Step Two
Quantity
227.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][OH:7])[CH2:2][OH:3].Br[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Br.[OH-:16].[Na+]>CO>[OH:3][CH2:2][CH2:1][N:4]([CH2:5][CH2:6][OH:7])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][N:4]([CH2:1][CH2:2][OH:3])[CH2:5][CH2:6][OH:16] |f:2.3|

Inputs

Step One
Name
Quantity
1331.3 g
Type
reactant
Smiles
C(CO)NCCO
Step Two
Name
Quantity
1386 g
Type
reactant
Smiles
BrCCCCCCBr
Step Three
Name
Quantity
227.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 60° C
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into a 6 L Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCN(CCCCCCN(CCO)CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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